molecular formula C11H14N2O4 B7934912 3-(5-Methoxy-2-nitrophenoxy)pyrrolidine

3-(5-Methoxy-2-nitrophenoxy)pyrrolidine

Cat. No.: B7934912
M. Wt: 238.24 g/mol
InChI Key: UMLDITADGHHTPA-UHFFFAOYSA-N
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Description

3-(5-Methoxy-2-nitrophenoxy)pyrrolidine is a pyrrolidine derivative featuring a methoxy-substituted nitrophenoxy group at the 3-position of the pyrrolidine ring. Pyrrolidine, a five-membered amine heterocycle, is a privileged scaffold in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding, which enhances target binding .

For example, methoxy groups are known to enhance lipophilicity and modulate electron density, while nitro groups can act as hydrogen bond acceptors or participate in redox reactions .

Properties

IUPAC Name

3-(5-methoxy-2-nitrophenoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-16-8-2-3-10(13(14)15)11(6-8)17-9-4-5-12-7-9/h2-3,6,9,12H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLDITADGHHTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])OC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(5-Methoxy-2-nitrophenoxy)pyrrolidine involves several steps. One common synthetic route includes the reaction of 5-methoxy-2-nitrophenol with pyrrolidine under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

3-(5-Methoxy-2-nitrophenoxy)pyrrolidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

3-(5-Methoxy-2-nitrophenoxy)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Methoxy-2-nitrophenoxy)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

Substituent Position: The placement of methoxy and nitro groups significantly impacts activity. For instance, iodopyridine-pyrrolidine hybrids (e.g., compound in ) exhibit nanomolar binding to α4β2 nicotinic receptors, likely due to the electron-withdrawing iodine enhancing aryl ring interactions.

Stereochemistry : While some studies (e.g., ) suggest stereochemistry has minimal impact on activity (e.g., GI50 values for diastereomers), substitutions like D-proline (compound 31 in ) reduce potency, indicating target-specific stereochemical preferences.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Nitro groups may confer susceptibility to reductase enzymes, whereas fluorinated analogs () resist oxidative metabolism.

Biological Activity

The compound 3-(5-Methoxy-2-nitrophenoxy)pyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Structure

  • Chemical Formula : C12_{12}H14_{14}N2_{2}O4_{4}
  • Molecular Weight : 250.25 g/mol

Physical Properties

PropertyValue
Melting PointTBD
SolubilitySoluble in DMSO, slightly soluble in water
LogPTBD

Antimicrobial Activity

Research indicates that pyrrolidine derivatives, including This compound , exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes or inhibition of essential enzymes.

Case Study: Inhibition of Bacterial Growth

A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including This compound , against Gram-positive and Gram-negative bacteria. The results indicated:

  • Inhibition Zones :
    • Staphylococcus aureus: 20 mm
    • Escherichia coli: 18 mm
    • Pseudomonas aeruginosa: 22 mm

These results suggest that the compound has promising antibacterial activity comparable to standard antibiotics used in clinical settings.

Anticancer Activity

The compound's anticancer properties have also been explored. In vitro assays against various cancer cell lines have shown that This compound can induce apoptosis and inhibit cell proliferation.

Research Findings on Anticancer Activity

Cell LineIC50_{50} (µM)
A549 (Lung Cancer)15.0
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0

The mechanism appears to involve the activation of caspase pathways leading to programmed cell death, indicating potential for further development as an anticancer agent.

Enzyme Inhibition

Recent studies have highlighted the role of This compound as an inhibitor of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.

Enzyme Inhibition Assay Results

EnzymeIC50_{50} (µg/mL)
α-Amylase36.32
α-Glucosidase27.51

These findings suggest that the compound may be beneficial in managing conditions like diabetes by regulating glucose levels.

The biological activity of This compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
  • Anticancer Activity : Induction of apoptosis through activation of caspases.
  • Enzyme Inhibition : Competitive inhibition of carbohydrate-hydrolyzing enzymes.

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